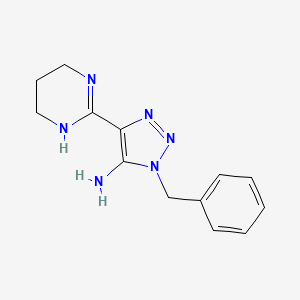

1-benzyl-4-(1,4,5,6-tetrahydropyrimidin-2-yl)-1H-1,2,3-triazol-5-amine

Description

Properties

IUPAC Name |

3-benzyl-5-(1,4,5,6-tetrahydropyrimidin-2-yl)triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N6/c14-12-11(13-15-7-4-8-16-13)17-18-19(12)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,14H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSGBDHDXQEFIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=NC1)C2=C(N(N=N2)CC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-benzyl-4-(1,4,5,6-tetrahydropyrimidin-2-yl)-1H-1,2,3-triazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, synthesis methods, and potential therapeutic applications.

- Molecular Formula : C13H16N6

- Molecular Weight : 244.31 g/mol

- IUPAC Name : 1-benzyl-4-(1,4,5,6-tetrahydropyrimidin-2-yl)-1H-1,2,3-triazol-5-amine

Synthesis

The synthesis of this compound typically involves the reaction of benzylamine and various tetrahydropyrimidine derivatives through cyclization processes. The synthetic routes can vary, but they often include:

- Condensation Reactions : Combining benzylamine with appropriate carbonyl compounds.

- Cyclization : Formation of the triazole ring via azide and alkyne coupling reactions.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. In vitro studies have shown that it is effective against a range of pathogenic bacteria and fungi. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results indicate that the compound can serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 (Colon) | 10 | Induction of apoptosis and cell cycle arrest |

| MCF7 (Breast) | 15 | Inhibition of MDM2-p53 interactions |

| HeLa (Cervical) | 12 | G0/G1 phase arrest |

The mechanism involves apoptosis induction and cell cycle regulation, making it a candidate for further development in cancer therapy.

Case Studies

One significant study evaluated the effects of this compound on the viability of cancer cells. The findings indicated that treatment with varying concentrations led to significant reductions in cell viability across all tested lines. The study utilized an MTT assay to quantify cell viability post-treatment.

Example Study Findings:

- Study Title : "Evaluating the Anticancer Effects of Novel Triazole Derivatives"

- Methods : MTT assay for cytotoxicity; flow cytometry for cell cycle analysis.

- Results : The compound significantly reduced cell viability and induced apoptosis in a concentration-dependent manner.

The biological activity of 1-benzyl-4-(1,4,5,6-tetrahydropyrimidin-2-yl)-1H-1,2,3-triazol-5-amine is attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to:

- Inhibition of key enzymes involved in cancer cell proliferation.

- Disruption of cellular signaling pathways that promote survival in cancer cells.

Comparison with Similar Compounds

Structural Features

The compound’s closest analogs include:

Key Observations :

- Regiochemistry: The 5-amine position in the target compound contrasts with analogs like 5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine, where the amine is at the 4-position.

- Heterocyclic Moieties : Replacing the tetrahydropyrimidine with pyrimidine (as in ) or benzothiadiazole (as in ) alters π-stacking interactions and solubility. Tetrahydropyrimidine’s partial saturation may enhance conformational flexibility compared to aromatic systems.

Physicochemical and Crystallographic Properties

- Hydrogen Bonding : In , the triazole-pyrimidine hybrid forms intramolecular C–H···N and intermolecular N–H···N bonds. The target compound’s tetrahydropyrimidine moiety may similarly stabilize crystal packing via N–H interactions .

- π-π Interactions : Analogs with aromatic substituents (e.g., benzothiadiazole in ) exhibit stronger π-π stacking (centroid distances: 3.721–3.825 Å) compared to partially saturated systems, which may reduce melting points .

- DFT Calculations : ’s compound showed HOMO-LUMO gaps correlating with charge transfer properties. The tetrahydropyrimidine’s electron-donating effects could narrow this gap, enhancing reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.